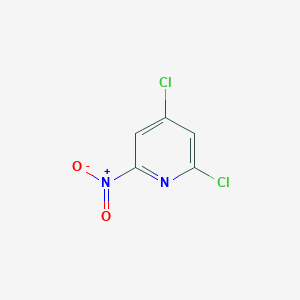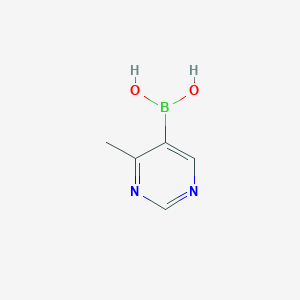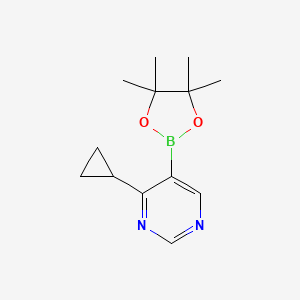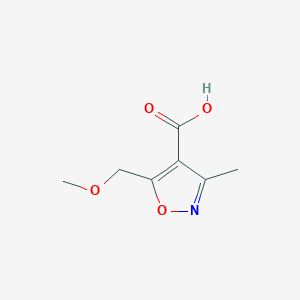
2,4-Dichloro-6-nitropyridine
説明
- Structure : The molecular structure consists of a pyridine ring with two chlorine atoms (at positions 2 and 4) and a nitro group (at position 6) .
Synthesis Analysis
- Synthesis of 2-Amino-5-nitropyridine : This step typically starts with the nitration of 2-chloropyridine to obtain 2-chloro-5-nitropyridine. Subsequently, reduction of the nitro group yields 2-amino-5-nitropyridine . Final Step - 2-Chloro-5-nitropyridine Synthesis : The final transformation leads to the formation of 2,4-Dichloro-6-nitropyridine .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-nitropyridine is characterized by its pyridine ring, chlorine substituents, and the nitro group. The arrangement of atoms within the ring influences its reactivity and properties .
Chemical Reactions Analysis
2,4-Dichloro-6-nitropyridine participates in various chemical reactions, including nucleophilic substitutions, halogenations, and other synthetic transformations. Its reactivity is influenced by the presence of chlorine and the nitro group .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis of Pyridine Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: 4-Nitropyridine, a derivative of 2,4-Dichloro-6-nitropyridine, is an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
- Methods of Application: The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
- Results or Outcomes: Employing microreaction technology is one way to increase the process safety and efficiency of fast highly exothermic reactions . Compared with reactions in batch mode, one major advantage of the microreactor is the submillimetre dimensions of flow structures, which permits chemical reactions to proceed with higher quality, on account of highly efficient mixing and excellent heat absorption .
Synthesis of Nitropyridines
- Scientific Field: Organic Chemistry
- Summary of Application: Nitropyridines, including 2,4-Dichloro-6-nitropyridine, are used in the synthesis of various substituted pyridines .
- Methods of Application: Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results or Outcomes: With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Synthesis of Pyridyldifluoroacetates
- Scientific Field: Organic Chemistry
- Summary of Application: 2,6-Dichloro-3-nitropyridine, a related compound, is used as a starting reagent in the preparation of pyridyldifluoroacetates .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Detection of Pesticides
- Scientific Field: Analytical Chemistry
- Summary of Application: A compound shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (DCN, a common pesticide) with high sensitivity and selectivity .
- Methods of Application: This compound can be used to quantitatively analyze the DCN concentrations in fruit extracts .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Two-Step Continuous Flow Synthesis of 4-Nitropyridine
- Scientific Field: Organic Chemistry
- Summary of Application: 4-Nitropyridine, a derivative of 2,4-Dichloro-6-nitropyridine, can be synthesized in a two-step continuous flow process . This method includes two reaction steps: at first, pyridine N-oxide was converted into 4-nitropyridine .
- Methods of Application: The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
- Results or Outcomes: Employing microreaction technology is one way to increase the process safety and efficiency of fast highly exothermic reactions . Compared with reactions in batch mode, one major advantage of the microreactor is the submillimetre dimensions of flow structures, which permits chemical reactions to proceed with higher quality, on account of highly efficient mixing and excellent heat absorption .
Synthesis of 2-Substituted-5-Nitropyridines
- Scientific Field: Organic Chemistry
- Summary of Application: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Methods of Application: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
2,4-dichloro-6-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPOXXQUAPLUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743961 | |
| Record name | 2,4-Dichloro-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-nitropyridine | |
CAS RN |
1379337-73-1 | |
| Record name | 2,4-Dichloro-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)